Home > Products > Screening Compounds P24529 > N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide -

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

Catalog Number: EVT-5645294
CAS Number:
Molecular Formula: C19H17FN4O2
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide (CK-666)

Compound Description: CK-666 is a widely used inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex. It functions by preventing Arp2/3 from reaching its active conformation. This inhibition has significant impacts on cell migration, force generation, and membrane remodeling, making CK-666 a valuable tool for studying these processes. []

Relevance: CK-666 shares a core 2-methyl-1H-indol-3-yl structure with the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. Both compounds also possess an amide linkage, although the substituents on the amide nitrogen differ. []

N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide (Compound 59)

Compound Description: Compound 59 is a CK-666 analog identified as an Arp2/3 inhibitor with increased in vivo potency compared to CK-666. []

Relevance: Similar to CK-666, Compound 59 shares the core 2-methyl-1H-indol-3-yl structure with the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. It also contains the amide linkage found in both CK-666 and the target compound. The presence of the benzyloxy group at the 5-position of the indole ring distinguishes it from CK-666. []

2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide (Compound 69)

Compound Description: Compound 69 is another CK-666 analog, displaying greater in vivo efficacy than CK-666 in suppressing Arp2/3 activation. []

Relevance: Compound 69 exhibits the 2-methyl-1H-indol-3-yl core and the amide linkage, both present in the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. The presence of a chlorine atom at the 7-position of the indole ring differentiates it from CK-666 and Compound 59. []

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a novel, highly selective, and potent glucocorticoid receptor antagonist (GRA). It has shown promise in preclinical models for reducing weight gain and diabetes associated with atypical antipsychotic drug treatment. []

Relevance: While not directly containing the benzoxadiazole moiety of the target compound, LLY-2707 exhibits the 2-methyl-1H-indol core structure present in N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. Both compounds also share the presence of a fluorine substituent on the indole ring. []

(2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide (DG-041)

Compound Description: DG-041 is a peripherally restricted, selective prostaglandin EP3 receptor antagonist. Studies have shown its ability to reduce the frequency of bladder rhythmic contractions and inhibit pain response associated with bladder distension. []

Relevance: DG-041 shares the 5-fluoro-3-methyl-1H-indol-7-yl core with the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. Both also contain an amide linkage, although the substituents on the amide nitrogen are significantly different. []

(2E)-N-{[5-bromo-2-(methyloxy)phenyl]sulfonyl}-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide (CM9)

Compound Description: CM9 is another selective prostaglandin EP3 receptor antagonist. It exhibits high affinity for the EP3 receptor and inhibits calcium influx induced by the nonselective agonist PGE2. CM9, like DG-041, demonstrates an ability to reduce the frequency of bladder contractions and inhibit pain response associated with bladder distension, potentially through actions at both supraspinal and spinal centers. []

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline (Cediranib)

Compound Description: Cediranib is a potent vascular endothelial growth factor (VEGF) tyrosine kinase inhibitor undergoing clinical development for colorectal cancer and recurrent glioblastoma. Cediranib inhibits all three VEGF receptors. []

Relevance: Cediranib possesses the 4-fluoro-2-methyl-1H-indol-5-yl core structure present in the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. Both compounds have a fluorine substituent on the indole ring, although their positions differ. []

N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide (Delavirdine)

Compound Description: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy. It has been shown to inhibit multidrug resistance-related proteins (MRPs), including MRP1, MRP2, and MRP3, which may contribute to its effectiveness in combination therapy. []

Relevance: Delavirdine features the 1H-indol-5-yl core found in the target compound, N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide. Both compounds also contain a sulfonamide group, although their positions and surrounding substituents differ. []

8-chloro-5-(2-cyclopropylethynyl)-5-(trifluoromethyl)-4-oxa-2-azabicyclo[4.4.0]deca-7,9,11-trien-3-one (Efavirenz)

Compound Description: Efavirenz is another NNRTI used in HIV treatment. Similar to delavirdine, it demonstrates inhibitory activity against MRP1, MRP2, and MRP3. []

Relevance: Efavirenz does not share the core indole structure of the target compound N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide, but it belongs to the same class of NNRTIs, which often exhibit activity against MRPs. []

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-pyrimidin-2-one (Emtricitabine)

Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy. It demonstrates a strong inhibitory effect on MRPs, including MRP1, MRP2, and MRP3. []

Relevance: Emtricitabine does not possess the core indole structure of the target compound N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide, but it belongs to the NRTI class, which, like NNRTIs, can exhibit inhibitory activity against MRPs. []

Properties

Product Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H17FN4O2/c1-11-14(13-4-3-5-15(20)19(13)21-11)9-18(25)24(2)10-12-6-7-16-17(8-12)23-26-22-16/h3-8,21H,9-10H2,1-2H3

InChI Key

MDIDXZYEUMYPGV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=CC4=NON=C4C=C3

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=CC4=NON=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.